Tropapride

D2 receptor binding antipsychotic screening apomorphine-induced climbing

For D2 receptor competition binding assays requiring subnanomolar affinity (Ki=0.07 nM) and 19-fold Na⁺-dependent enhancement, Tropapride (MD 790501) delivers rigorously validated pharmacology under physiologically relevant 120 mM Na⁺ conditions. With an oral ED₅₀ of 0.4 mg/kg in rats and well-characterized CNS penetration (pituitary concentration 0.16 µM at 1 h), it enables rational dose selection for behavioral studies without extensive pilot PK. Unlike silent antagonists or partial agonists, Tropapride provides full transient reversal of dopamine-induced Ca²⁺ responses (t½ 8.8–13.9 s) with zero intrinsic agonist activity, making it the definitive reference baseline for Erev calculations. Its ¹⁸F-labeled analog achieves 5% ID/g striatal uptake, confirming utility as a PET tracer scaffold.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 76352-13-1
Cat. No. B1681595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropapride
CAS76352-13-1
Synonymsexo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
MD 790501
MD-790501
tropapride
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4
InChIInChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+
InChIKeyPCIWCYUKRZFCMF-YQQQUEKLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tropapride (CAS 76352-13-1): Baseline Characterization and Procurement-Relevant Identity


Tropapride (MD 790501; CAS 76352-13-1) is a substituted benzamide derivative belonging to the nortropane subclass of dopamine D2 receptor antagonists [1]. It exhibits Na⁺-dependent binding to D2 receptors, a pharmacological characteristic shared with a subset of antidopaminergic agents including metoclopramide, piquindone, and zetidoline, but distinct from Na⁺-independent ligands such as butyrophenones [2]. The compound is classified as an antipsychotic agent and has been investigated as a radioligand scaffold for dopamine receptor imaging [3].

Tropapride Differentiation: Why Alternative Benzamide D2 Antagonists Cannot Be Assumed Interchangeable


The benzamide class of D2 antagonists exhibits substantial pharmacological heterogeneity in Na⁺-dependence, stereoselectivity, and receptor interaction kinetics [1]. Tropapride analogues with substitution at the 2-position of the tropane ring demonstrate markedly reduced antidopaminergic activity compared to 3-substituted derivatives, and the equatorial stereoisomer is significantly more active than the axial isomer [2]. Furthermore, lipophilicity exerts a parabolic relationship with D2 affinity among tropapride analogues, indicating that structural modifications produce non-linear and unpredictable changes in pharmacological potency [3]. These structure-activity relationships underscore that tropapride cannot be reliably substituted with other benzamide D2 antagonists without compromising experimental reproducibility or intended pharmacological outcomes.

Tropapride Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Tropapride vs. Sulpiride and Clebopride: In Vitro and In Vivo Antidopaminergic Activity

In a direct comparative study evaluating tropapride against the reference benzamides sulpiride and clebopride, tropapride demonstrated superior antidopaminergic potency across both in vitro binding competition and in vivo behavioral assays [1]. The study employed [³H]spiperone competition binding in striatal membranes to assess D2 receptor affinity, and apomorphine-induced climbing behavior in mice to evaluate functional antagonism in vivo. Tropapride was identified as the most active compound among all tested agents in both experimental paradigms [1].

D2 receptor binding antipsychotic screening apomorphine-induced climbing

Tropapride Calcium Reversal Kinetics at D2short Receptor: Differential Profile vs. Remoxipride and Pipamperone

In a real-time analysis of dopamine D2short receptor interactions using a chimeric Gαq/o protein-coupled Ca²⁺ response system in CHO-K1 cells, tropapride exhibited a distinct kinetic profile compared to other putative dopamine antagonists [1]. The study quantified transient reversal capacity (Erev) of the low-magnitude Ca²⁺ phase in the dopamine-bound receptor state across a panel of compounds. Tropapride (1 µM) served as the reference baseline against which other antagonists were normalized. Notably, while compounds such as remoxipride, pipamperone, and L 741626 were silent at 1 µM in the dopamine-free receptor state, terguride (57%), (+)-UH 232 (20%), and buspirone (16%) demonstrated dopamine-like intrinsic activity [1].

D2short receptor Ca²⁺ signaling antagonist kinetics

Tropapride D2 Receptor Affinity: Na⁺-Dependent Binding Quantified

Tropapride binding to dopamine D2 receptors exhibits marked Na⁺ dependence, a characteristic that distinguishes it from Na⁺-independent ligands such as butyrophenones and tricyclic antipsychotics [1][2]. In the presence of sodium ions (120 mM NaCl), tropapride demonstrates an apparent Ki of 0.07 nM (95% CI: 0.06–0.08 nM) for inhibition of [³H]spiperone binding to D2 receptors, representing a 19-fold enhancement in affinity compared to sodium-free conditions [1]. This Na⁺-dependent binding magnitude (Δsodium = 19) is comparable to epidepride (Δsodium = 19) and YM09141-2 (Δsodium = 20), while the absolute Ki in sodium-containing buffer (0.07 nM) is within 2.3-fold of YM09141-2 (0.03 nM) and 1.1-fold of epidepride (0.08 nM) under identical assay conditions [1].

D2 receptor binding Na⁺ dependence Ki determination

Tropapride In Vivo CNS Exposure: Pituitary Gland Concentration and Behavioral ED₅₀

Tropapride demonstrates measurable CNS tissue penetration following oral administration in rats, with quantifiable accumulation in the pituitary gland—a dopamine D2 receptor-rich tissue [1]. At 1 hour following an oral dose of 0.4 mg/kg, tropapride achieved a pituitary gland concentration of 0.16 µM [1]. This 0.4 mg/kg dose corresponds to the ED₅₀ value in a test related to neuroleptic activity, establishing a direct quantitative relationship between oral dosing, tissue exposure, and behavioral pharmacodynamic effect [1].

in vivo pharmacokinetics tissue distribution neuroleptic activity

Tropapride as PET Radiotracer Scaffold: 4-[¹⁸F]Fluorotropapride Striatal Uptake Quantification

Tropapride has been successfully derivatized as a positron emission tomography (PET) radioligand via ¹⁸F-labeling, enabling non-invasive imaging of cerebral D2 dopamine receptors [1]. Among the two labeled analogs synthesized, 4-[¹⁸F]fluorotropapride demonstrated superior brain uptake and target specificity compared to the ortho-substituted analog [1]. At 2 hours post-injection in rats, whole-brain retention of the injected dose was 0.6 ± 0.09% for the para-derivative versus 0.2 ± 0.03% for the ortho-derivative [1]. At 4 hours post-injection, striatal uptake of 4-[¹⁸F]fluorotropapride reached 5 ± 0.7% of the injected dose per gram of striatum, with minimal non-specific accumulation in the frontal cortex (<0.4% ID/g) and cerebellum (<0.3% ID/g) [1].

PET imaging dopamine D2 receptor radiopharmaceutical development

Tropapride Structural Basis for Reduced Extrapyramidal Effects vs. Classical Neuroleptics

Molecular modeling and crystallographic analysis of tropapride's three-dimensional structure have identified specific pharmacophoric features that correlate with reduced extrapyramidal side effect liability [1]. The study compared tropapride with three other Na⁺-dependent D2 antagonists (piquindone, zetidoline, metoclopramide) and contrasted these with Na⁺-independent ligands. A distinguishing structural feature of tropapride is the presence of a benzyl ring oriented in a region that, in Na⁺-independent ligands, is typically occupied by a phenyl group (butyrophenones), a cyano group (R48455), or an additional phenyl ring (diphenylbutylpiperidines, tricyclics) [1]. The authors specifically note that the presence of this benzyl ring in tropapride "might explain its weak extrapyramidal effects" relative to classical neuroleptics [1].

extrapyramidal symptoms structure-activity relationship atypical antipsychotic

Tropapride Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


High-Potency D2 Antagonist Reference Standard for In Vitro Binding Assays

For laboratories conducting D2 receptor competition binding studies under physiologically relevant ionic conditions (120 mM Na⁺), tropapride provides a subnanomolar affinity reference compound (Ki = 0.07 nM) with well-characterized Na⁺ dependence (19-fold enhancement) [1]. Its binding profile has been extensively validated in [³H]spiperone displacement assays and is comparable to epidepride and YM09141-2, enabling cross-study normalization and assay quality control standardization [1].

Pharmacological Tool for Investigating D2 Receptor Antagonist Kinetics and Signaling

Researchers investigating the temporal dynamics of D2 receptor antagonism and downstream Ca²⁺ signaling should consider tropapride as a reference compound with defined kinetic parameters. At 1 µM, tropapride demonstrates robust transient reversal capacity of dopamine-induced Ca²⁺ responses (serving as the 100% reference baseline for Erev calculations) with a t½ of 8.8–13.9 s in antagonist addition experiments [2]. This kinetic profile, characterized by full reversal capacity without intrinsic agonist activity at dopamine-free receptors, distinguishes tropapride from both silent antagonists (remoxipride, pipamperone) and compounds with partial agonist activity (terguride, buspirone) [2].

In Vivo CNS Pharmacology with Defined Oral Dosing and Tissue Exposure Parameters

For in vivo studies requiring oral administration of a D2 antagonist with established CNS penetration and pharmacodynamic correlation, tropapride offers validated dosing parameters: an oral ED₅₀ of 0.4 mg/kg for neuroleptic activity in rats, which produces a pituitary gland concentration of 0.16 µM at 1 hour post-dose [3]. These parameters enable rational dose selection for behavioral pharmacology studies without requiring extensive pilot pharmacokinetic characterization, particularly in protocols evaluating antipsychotic-like activity or neuroendocrine D2 receptor function [3].

PET Radiopharmaceutical Development: D2-Selective Radioligand Scaffold

Radiopharmaceutical chemistry programs developing D2-selective PET tracers should evaluate tropapride as a validated molecular scaffold with established ¹⁸F-labeling chemistry. The 4-[¹⁸F]fluorotropapride analog demonstrates superior in vivo characteristics, achieving 5 ± 0.7% ID/g striatal uptake at 4 hours post-injection with minimal non-specific binding in reference regions (frontal cortex <0.4% ID/g, cerebellum <0.3% ID/g) [4]. The para-substituted analog provides a 3-fold brain uptake advantage over the ortho-substituted variant (0.6% vs. 0.2% ID at 2 hours), informing optimal radiotracer design strategies [4]. D2 selectivity has been confirmed through blocking experiments with ketanserin, spiperone, and halopemide [4].

Quote Request

Request a Quote for Tropapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.